methyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride
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Overview
Description
Methyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of methyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride typically involves a multi-step process. One common method includes the condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Methyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Scientific Research Applications
Methyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its biological activity, it is being explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of methyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . The compound may also interact with other molecular pathways, contributing to its diverse biological effects.
Comparison with Similar Compounds
Methyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride can be compared with other quinoline derivatives, such as:
2,3-Dihydro-7-methyl-1H-cyclopenta[b]quinolin-9-amine: This compound shares a similar core structure but differs in its functional groups and biological activity.
4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]quinolin-9-one:
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid: This compound has a carboxylic acid group, which influences its reactivity and biological properties.
Properties
IUPAC Name |
methyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2.ClH/c1-24-20(23)13-9-11-14(12-10-13)21-19-15-5-2-3-7-17(15)22-18-8-4-6-16(18)19;/h2-3,5,7,9-12H,4,6,8H2,1H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJNAVBTQXHEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C3CCCC3=NC4=CC=CC=C42.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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